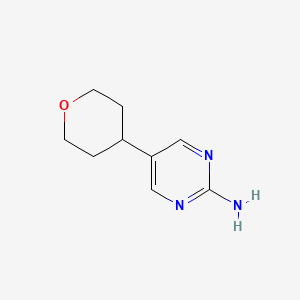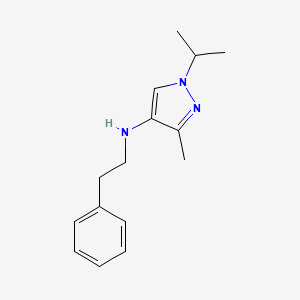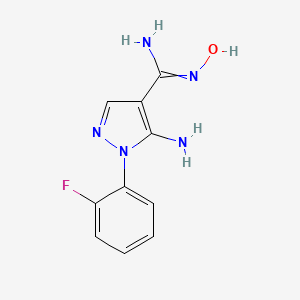![molecular formula C14H17F2N3O B11742792 {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11742792.png)
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with a difluoroethyl group and a methoxyphenylmethylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl group. The final step involves the coupling of the pyrazole derivative with 4-methoxybenzylamine under specific reaction conditions, such as the use of a base like sodium hydride (NaH) and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group or the methoxyphenyl ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biochemical pathways and understanding the molecular mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and the methoxyphenylmethylamine moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by altering their conformation or inhibiting their function, leading to various biological effects.
相似化合物的比较
Similar Compounds
- {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-chlorophenyl)methyl]amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-fluorophenyl)methyl]amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-bromophenyl)methyl]amine
Uniqueness
The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with molecular targets, distinguishing it from other similar compounds.
属性
分子式 |
C14H17F2N3O |
|---|---|
分子量 |
281.30 g/mol |
IUPAC 名称 |
N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H17F2N3O/c1-20-13-4-2-11(3-5-13)8-17-9-12-6-7-19(18-12)10-14(15)16/h2-7,14,17H,8-10H2,1H3 |
InChI 键 |
MEXQBWBOWSVFIV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CNCC2=NN(C=C2)CC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2-[4-(Diethoxymethyl)phenyl]ethenyl}pyrimidin-4-amine](/img/structure/B11742716.png)


![[(1-ethyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11742738.png)
![1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-3-methoxy-1H-pyrazol-4-amine](/img/structure/B11742757.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11742760.png)

![1-propyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742774.png)

![2-(4-{[(4-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11742778.png)
![N-[(2-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11742780.png)
![1-ethyl-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11742788.png)

